

SKF 97541: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: SKF 97541

Cat. No.: B109663

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Introduction

SKF 97541, also known as CGP 35024, is a potent and selective phosphinic acid analogue of γ -aminobutyric acid (GABA).[1][2] It functions as a powerful agonist for the GABA type B (GABAB) receptor, a metabotropic G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system (CNS).[3] Due to its high potency, often exceeding that of the prototypical GABAB agonist baclofen by at least tenfold, **SKF 97541** has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GABAB receptors in neuroscience research.[2] This technical guide provides an in-depth overview of **SKF 97541**'s mechanism of action, summarizes key quantitative data, details its applications in various research domains, and offers example experimental protocols.

Core Mechanism of Action

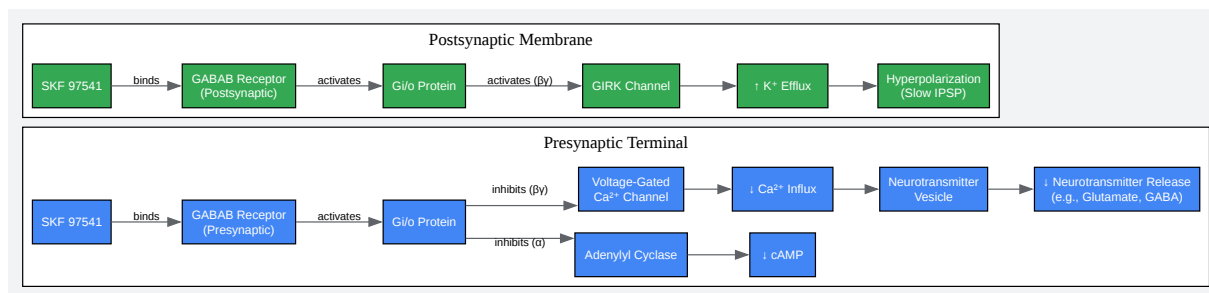
SKF 97541 exerts its primary effects by binding to and activating GABAB receptors. These receptors are heterodimers, composed of GABAB1 and GABAB2 subunits, and are coupled to Gi/o G-proteins.[4] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. The $\beta\gamma$ subunit directly modulates downstream effectors, primarily:

- Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, causing hyperpolarization of the postsynaptic neuron and reducing its excitability.[4]

- Inhibition of voltage-gated calcium channels (VGCCs): This occurs at presynaptic terminals, reducing the influx of calcium ions and subsequently decreasing the release of neurotransmitters, including GABA itself (autoreceptors) and glutamate (heteroreceptors).[3]

In addition to its principal role as a GABAB agonist, **SKF 97541** has also been identified as an antagonist for GABAA-p (formerly GABAC) receptors, although this action is less commonly investigated.[2][5]

GABAB Receptor Signaling Pathway



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Caption: GABAB receptor signaling cascade initiated by **SKF 97541**.

Quantitative Data: Potency and Efficacy

SKF 97541 consistently demonstrates high potency across various preparations, as measured by its half-maximal effective concentration (EC₅₀).

Preparation / Assay	Parameter	SKF 97541 Value	Baclofen Value	Reference
General GABAB Agonist Activity	EC50	50 nM	-	[5]
Rat Dorso-lateral Septal Neurones (Hyperpolarization)	EC50	50 nM	550 nM	[2][6]
Rat Striatal Synaptic Potentials (Depression)	EC50	92 nM	1,250 nM	[2][5]
Rat Nigral Neurones (Hyperpolarization)	EC50	150 nM	-	[5]

Applications in Neuroscience Research

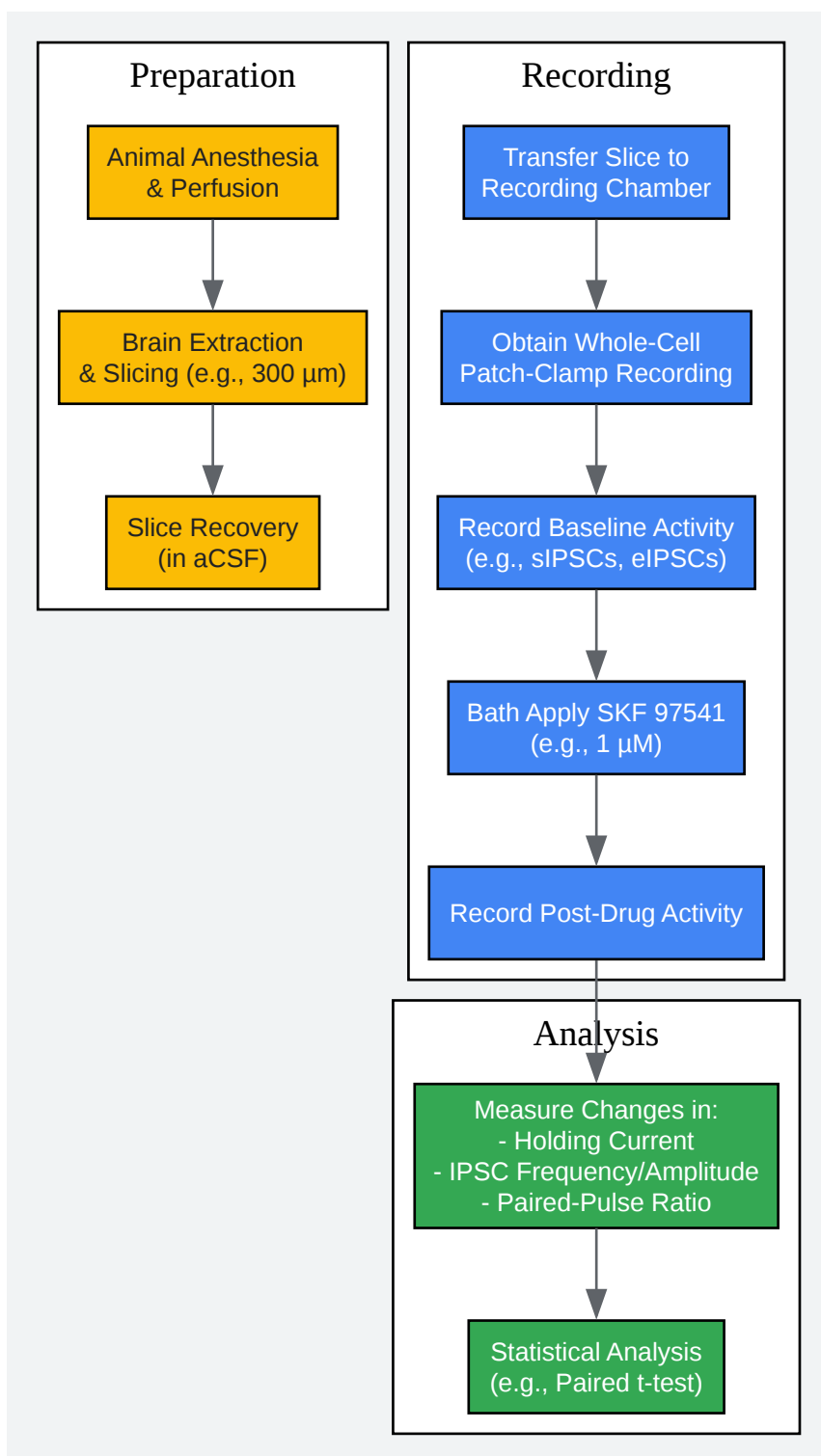
Electrophysiological Studies

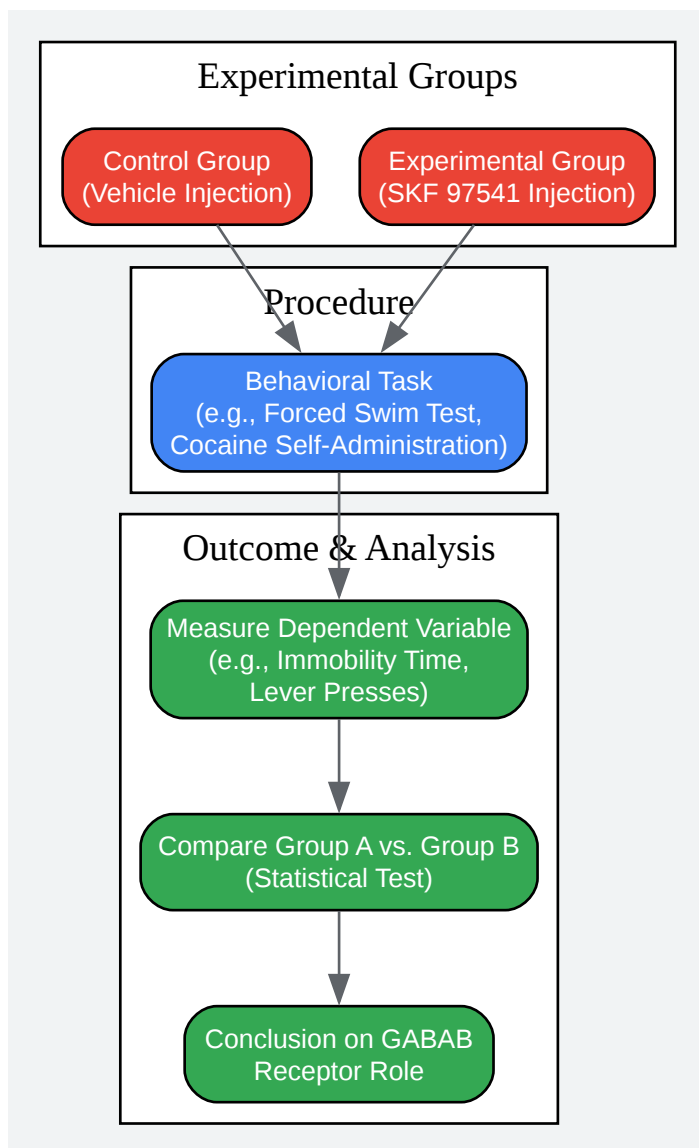
SKF 97541 is extensively used in electrophysiology to probe synaptic transmission and neuronal excitability. Its high potency allows for precise titration of GABAB receptor activation.

- **Postsynaptic Inhibition:** Bath application of **SKF 97541** induces a robust hyperpolarization in neurons, mimicking the slow inhibitory postsynaptic potential (IPSP) mediated by endogenous GABA.[2][6] This is useful for studying the contribution of GABAB receptors to overall network inhibition.
- **Presynaptic Inhibition:** By activating presynaptic GABAB autoreceptors, **SKF 97541** reduces the probability of neurotransmitter release. This is often measured using paired-pulse protocols, where an increase in the paired-pulse ratio indicates a presynaptic site of action. [7][8] It is used to study the modulation of both inhibitory (GABA) and excitatory (glutamate) synapses.

- **Antiepileptic Activity:** The compound's ability to hyperpolarize neurons and reduce excitatory neurotransmitter release gives it antiepileptic properties, which are studied in various epilepsy models, such as the 4-aminopyridine (4-AP) model in brain slices.^[1]

Electrophysiology Experimental Workflow





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